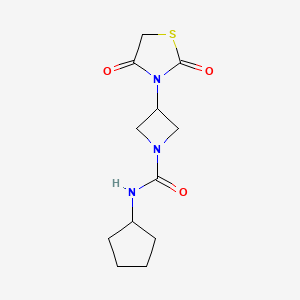

N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide: is a synthetic organic compound that features a unique combination of azetidine and thiazolidine rings

作用机制

Target of Action

The primary target of N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is the Peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

This compound acts as a partial agonist of PPAR-γ . It binds to the PPAR-γ receptor, leading to a conformational change that allows the receptor to interact with specific regions of DNA, altering the transcription of target genes . This interaction can lead to various cellular responses, including changes in cell differentiation, inflammation, and metabolism .

Biochemical Pathways

The activation of PPAR-γ by this compound affects several biochemical pathways. It inhibits the production of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase and cell adhesion molecules . These effects can lead to a reduction in inflammation and an improvement in metabolic stability .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and metabolic stability

Result of Action

The activation of PPAR-γ by this compound can lead to a variety of cellular effects. It has been shown to have promising antidiabetic activity, comparable to the standard drug rosiglitazone .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide typically involves multiple steps:

Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a cysteine derivative with a carbonyl compound under acidic conditions.

Azetidine Ring Formation: The azetidine ring is often formed through cyclization reactions involving appropriate precursors, such as aziridines or β-amino alcohols.

Coupling Reactions: The final step involves coupling the thiazolidine and azetidine rings with a cyclopentyl group and a carboxamide moiety. This can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new groups into the azetidine ring.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted azetidine derivatives.

科学研究应用

Antimicrobial Activity

Antifungal Properties

Research has indicated that derivatives of thiazolidine, including those similar to N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide, exhibit significant antifungal activity. For instance, a systematic study revealed that thiazolidine derivatives effectively inhibit the growth of Candida albicans, a common fungal pathogen. The mechanism of action is believed to involve interference with fungal cell wall synthesis and function, leading to cell death without affecting the viability of human cells .

Antibacterial Effects

The compound has also shown promise as an antibacterial agent. Various studies have demonstrated its effectiveness against gram-positive and gram-negative bacteria. For example, compounds derived from thiazolidine structures have been tested against Escherichia coli and Staphylococcus aureus, displaying potent antibacterial properties that could be further developed into therapeutic agents .

Anticancer Activity

Mechanisms of Action

this compound is part of a broader class of thiazolidine derivatives that have demonstrated anticancer activities. These compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of tumor angiogenesis and modulation of cell cycle progression. Studies have shown that thiazolidine derivatives can decrease the production of vascular endothelial growth factor (VEGF), which is crucial for tumor growth and metastasis .

Clinical Implications

The potential use of these compounds in cancer therapy is significant. For instance, thiazolidine derivatives have been evaluated in preclinical models for their ability to inhibit tumor growth in various cancer types, including breast and colon cancers . Their ability to target specific signaling pathways involved in cancer progression makes them attractive candidates for further development.

Metabolic Disorders

Diabetes Treatment

this compound may also play a role in treating metabolic disorders such as type II diabetes. Thiazolidine derivatives are known to act as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in glucose and lipid metabolism. This action can enhance insulin sensitivity and reduce blood glucose levels, making these compounds valuable in managing diabetes .

Synergistic Effects with Other Drugs

Recent studies have highlighted the potential of this compound to work synergistically with existing antibiotics and anticancer drugs. For example, when combined with first-line tuberculosis treatments like isoniazid or rifampicin, some thiazolidine derivatives displayed enhanced efficacy against Mycobacterium tuberculosis, suggesting their utility as coadjuvants in combination therapy .

Summary Table of Applications

相似化合物的比较

Similar Compounds

Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.

Azetidine Derivatives: Compounds with azetidine rings are studied for their potential in medicinal chemistry due to their unique structural properties.

Uniqueness

N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is unique due to the combination of both thiazolidine and azetidine rings in a single molecule. This dual-ring structure provides a versatile platform for chemical modifications and potential biological activity.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds

生物活性

N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is a synthetic compound with significant biological activity, particularly as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a complex molecular structure that includes both azetidine and thiazolidine rings. Its molecular formula is C12H17N3O3S with a molecular weight of 283.35 g/mol. The presence of these rings contributes to its unique biological activities.

Target : The primary target of this compound is PPAR-γ, a receptor involved in glucose and lipid metabolism.

Mode of Action : Acting as a partial agonist, this compound modulates PPAR-γ activity, leading to several biochemical effects:

- Inhibition of Pro-inflammatory Cytokines : It reduces the production of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase.

- Cell Adhesion Molecules : Its action influences cell adhesion molecule expression, potentially impacting inflammatory responses.

Pharmacokinetics : Similar compounds have demonstrated good bioavailability and metabolic stability, suggesting that this compound may exhibit comparable pharmacokinetic properties.

Antidiabetic Effects

Research indicates that this compound has promising antidiabetic effects. In studies comparing its efficacy to standard drugs like rosiglitazone, it showed similar antidiabetic activity, indicating its potential as a therapeutic agent for diabetes management .

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits low toxicity towards normal cell lines while maintaining efficacy against various disease models. For instance, in vitro studies have demonstrated that it does not significantly affect cell viability at therapeutic concentrations, highlighting its safety profile .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Thiazolidinediones | Contains thiazolidine ring | Antidiabetic properties | Well-studied for metabolic effects |

| Azetidine Derivatives | Contains azetidine ring | Potential medicinal applications | Unique structural properties for drug design |

| N-cyclopentyl... | Dual-ring structure | PPAR-γ partial agonist | Combination of thiazolidine and azetidine rings |

Case Studies

- Diabetes Management : In a recent study, this compound was evaluated in diabetic animal models. The results indicated significant reductions in blood glucose levels comparable to those observed with established antidiabetic drugs .

- Inflammation Reduction : Another study focused on the anti-inflammatory potential of the compound. It was found to effectively reduce markers of inflammation in vitro, suggesting its utility in treating inflammatory diseases .

属性

IUPAC Name |

N-cyclopentyl-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c16-10-7-19-12(18)15(10)9-5-14(6-9)11(17)13-8-3-1-2-4-8/h8-9H,1-7H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXAQINXQCTYOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CC(C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。